molecular formula C5H5N5S B1684491 6-Thioguanine CAS No. 154-42-7

6-Thioguanine

Cat. No. B1684491
CAS RN: 154-42-7
M. Wt: 167.19 g/mol
InChI Key: WYWHKKSPHMUBEB-UHFFFAOYSA-N
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Description

6-Thioguanine is an antimetabolite drug that is given orally . It is a variant of guanine, a component of DNA, with hydrogen bonding at the N-7 of the purine ring . This drug exhibits anticancer chemotherapeutic, immunosuppressive, and anti-parasitic activities . It is FDA approved for remission induction and remission consolidation treatment of acute nonlymphocytic leukemias .


Synthesis Analysis

The deamination reactions of 6-Thioguanine with H2O, OH−, and OH−/H2O and for protonated 6-Thioguanine have been studied by theoretical calculations . Another study shows that 6-Thioguanine can be incorporated into Poly lactic acid-polyethylene glycol (PLA-co-PEG) nanocapsules via the W/O/W emulsification solvent-evaporation method .


Molecular Structure Analysis

6-Thioguanine is a nucleotide analog of guanine . Its empirical formula is C5H5N5S . The molecular weight of 6-Thioguanine is 167.19 .


Chemical Reactions Analysis

6-Thioguanine interacts with enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRTase) and gets converted into 6-thioguanosine monophosphate (TGMP) . An electrochemical sensor based on the surface modification of screen-printed electrode with magnetic core–shell Fe3O4@SiO2/MWCNT nanocomposite (MCFSMW) has been developed for the detection of 6-Thioguanine .

Scientific Research Applications

1. Efficacy in Childhood Acute Lymphoblastic Leukemia

A systematic review focused on the efficacy and safety of 6-thioguanine (6-TG) as a substitute for 6-mercaptopurine (6-MP) in treating childhood acute lymphoblastic leukemia (ALL) during the maintenance phase. This study aimed to provide evidence-based medical direction for clinical treatment in this context (Chen, Yan, Liu, & Chen, 2020).

2. Microfluidic SERS System for Drug Detection

A study on a droplet-based microfluidic chip using surface-enhanced Raman scattering (SERS) technique for detecting 6-thioguanine in human serum was conducted. This technique is critical for evaluating clinical usage of 6-thioguanine due to its narrow safe dose range and intense toxic reactions (Zhang, Wang, Wang, & Xu, 2019).

3. Luminescence Probe for DNA and Low-Molecular-Weight Systems

6-Thioguanine has been tested as a luminescence probe to study DNA and cryoprotector solutions, providing insights into the electronic structure and temperature behavior of 6-thioguanine in various environments. This research has implications for understanding DNA and structural transitions in low-molecular-weight cryoprotectors (Rubin, Blagoǐ, & Bokovoy, 1995).

4. Phototoxic Activity and Excited-State Dynamics

The study of the excited-state dynamics and photochemical properties of 6-thioguanine in aqueous solution following UVA excitation provides mechanistic insight regarding its photochemical reactivity. This has implications for understanding the phototoxicity of 6-thioguanine and its metabolites (Ashwood, Jockusch, & Crespo-Hernández, 2017).

5. Spectroscopic Properties and Anticancer Applications

Research on the UV absorption, low-temperature luminescence, and circular dichroism spectra of 6-thioguanine was conducted to ascertain its spectroscopic properties. This study has relevance for its application as a photosensitizer, luminescence probe, and target for forming photo-crosslinks in anticancer therapy (Rubin, 2004).

6. Therapeutic Drug Monitoring in Inflammatory Bowel Disease

A systematic review and meta-analysis examined the clinical value of 6-thioguanine nucleotide levels in inflammatory bowel disease, emphasizing the importance of understanding the drug's relationship with clinical outcomes (Estevinho et al., 2017).

Safety And Hazards

6-Thioguanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and suspected of causing genetic defects .

Future Directions

6-Thioguanine and its analogs have shown promise in promoting apoptosis of castration-resistant prostate cancer cells in a BRCA2-dependent manner . Another study reinforces the link between 6-thioguanine nucleotide levels and clinical remission in inflammatory bowel diseases .

properties

IUPAC Name

2-amino-3,7-dihydropurine-6-thione
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InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

WYWHKKSPHMUBEB-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N
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Molecular Formula

C5H5N5S
Record name 6-THIOGUANINE
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Related CAS

5580-03-0 (hemihydrate), 76078-67-6 (mono-Na salt)
Record name Thioguanine [USAN:USP]
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DSSTOX Substance ID

DTXSID6023652
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Molecular Weight

167.19 g/mol
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Physical Description

6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES, 8.34e-01 g/L, Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.
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Mechanism of Action

Thioguanine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. TGMP interferes with the synthesis of guanine nucleotides by its inhibition of purine biosynthesis by pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway of purine ribonucleotide synthesis. TGMP also inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by competition for the enzyme IMP dehydrogenase. Thioguanine nucleotides are incorporated into both the DNA and the RNA by phosphodiester linkages, and some studies have shown that incorporation of such false bases contributes to the cytotoxicity of thioguanine. Its tumor inhibitory properties may be due to one or more of its effects on feedback inhibition of de novo purine synthesis; inhibition of purine nucleotide interconversions; or incorporation into the DNA and RNA. The overall result of its action is a sequential blockade of the utilization and synthesis of the purine nucleotides., THIOGUANINE, THE 6-THIO ANALOGUE OF GUANINE, IS A PRODRUG THAT IS CONVERTED TO 6-THIOGUANINE-RIBOSE-PHOSPHATE, AN ACTIVE METABOLITE. ... 6-THIOGUANINE-RIBOSE-PHOSPHATE IS A FEEDBACK INHIBITOR OF THE INITIAL (AMIDOTRANSFERASE) STEP IN PURINE BIOSYNTHESIS. THIS METABOLITE ALSO BLOCKS CONVERSIONS OF INOSINIC ACID TO GUANYLIC ACID & OF GUANYLIC ACID TO GDP. THIOGUANINE ALSO IS CONVERTED TO THE DEOXYNUCLEOTIDE TRIPHOSPHATE, WHICH CAN BE INCORPORATED INTO TUMOR CELL DNA. ALTHOUGH SOME INVESTIGATORS BELIEVE THAT THIS IS THE MAJOR MECHANISM OF CYTOTOXICITY, THE RELATIVE IMPORTANCE OF THE VARIOUS SITES OF ACTION HAS NOT BEEN DETERMINED. ... THIOGUANINE IS CELL-CYCLE SPECIFIC FOR THE S PHASE., APPARENTLY, THE METABOLISM OF 6-THIOGUANINE TO 6-THIOGUANOSINE IN SARCOMA 180 & 180/TG CELLS IS MEDIATED BY PURINE NUCLEOSIDE PHOSPHORYLASE & NEWLY SYNTHESIZED 6-THIOGUANOSINE IS READILY EFFLUXED INTO THE CELLULAR ENVIRONMENT. THE FORMATION OF 6-THIOGUANINE, BY PURINE NUCLEOSIDE PHOSPHORYLASE, MAY BE IMPORTANT TO THE EXPRESSION OF CELLULAR SENSITIVITY TO 6-THIOGUANINE, IN THAT IT DECR THE AVAIL OF 6-THIOGUANINE FOR DIRECT CONVERSION BY HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE TO THE NUCLEOTIDE LEVEL, A PHENOMENON CRITICAL TO THE EXPRESSION OF THE ANTINEOPLASTIC ACTIVITY OF THE 6-THIOPURINES., PHENYL SUBSTITUTION AT C-8 OF 2-AMINO-6-MERCAPTOPURINE ABOLISHED THE IMMUNOSUPPRESSIVE ACTIVITY. THEREFORE, A NONSUBSTITUTED 8 POSITION OF 2-AMINO-6-MERCAPTOPURINE IS ESSENTIAL FOR IMMUNOSUPPRESSIVE ACTION., SPONTANEOUSLY CYCLING LYMPHOCYTES (IN CELL DIVISION IN CULTURES WITHOUT ADDITION OF PHYTOHEMAGGLUTININ, PHA) GO THROUGH VARIOUS PHASES OF 1ST DIVISION WITH THE SAME KINETICS AS PHA-STIMULATED CELLS. IN SAMPLES FROM 10 REFERENTS, THE FREQUENCY OF SPONTANEOUSLY CYCLING LYMPHOCYTES VARIED FROM 8.9X10-5 TO 9.5X10-3 AS INDICATED WITH AUTORADIOGRAPHY ON CELLS IN (S + G2) PHASE DETERMINED BY FLOW SORTING. IN PHA-STIMULATED SAMPLES FROM THE SAME PERSONS THE FREQUENCY OF 6-THIOGUANINE (TG)-RESISTANT VARIANTS WAS BETWEEN 4X10-7 & 2.6X10-6, WHICH INDICATES THAT MOST OF THE SPONTANEOUSLY CYCLING CELLS WERE TG-SENSITIVE., For more Mechanism of Action (Complete) data for THIOGUANINE (7 total), please visit the HSDB record page.
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Product Name

Thioguanine

Color/Form

NEEDLES FROM WATER, YELLOW, CRYSTALLINE POWDER

CAS RN

154-42-7
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Melting Point

greater than 680 °F (NTP, 1992), >360 °C, GREATER THAN 360 °C, > 360 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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